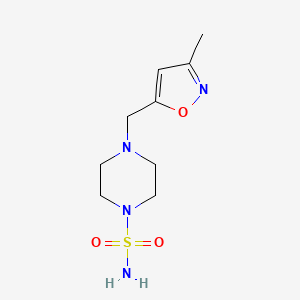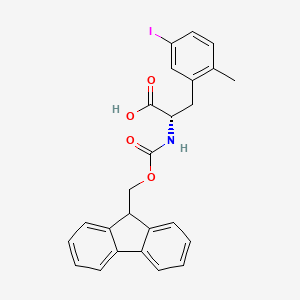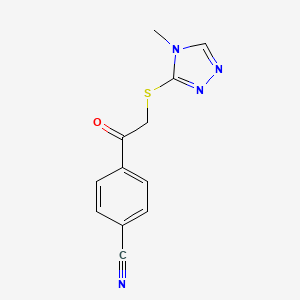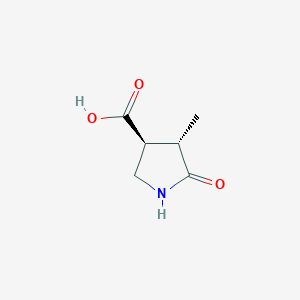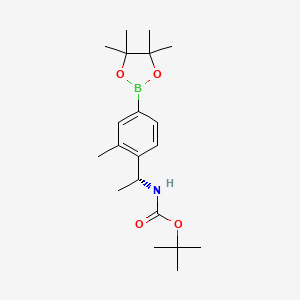
Sodium (S)-1-phenylethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (S)-1-phenylethanesulfinate is an organosulfur compound with the molecular formula C8H9NaO2S. It is a sodium salt of (S)-1-phenylethanesulfinic acid and is known for its applications in organic synthesis, particularly in the formation of sulfonyl compounds. This compound is characterized by its white crystalline appearance and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium (S)-1-phenylethanesulfinate can be synthesized through various methods. One common approach involves the reaction of (S)-1-phenylethanesulfinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt.
Industrial Production Methods: Industrial production of this compound often involves the large-scale neutralization of (S)-1-phenylethanesulfinic acid with sodium hydroxide. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications.
Chemical Reactions Analysis
Types of Reactions: Sodium (S)-1-phenylethanesulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various sulfonyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Sulfonyl derivatives such as sulfonamides and sulfonates.
Scientific Research Applications
Sodium (S)-1-phenylethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfonates.
Biology: It is employed in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonyl derivatives.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium (S)-1-phenylethanesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can form stable sulfonyl derivatives by reacting with electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the electrophile it reacts with.
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium (S)-1-phenylethanesulfinate is unique due to its chiral center, which imparts specific stereochemical properties that are not present in other similar compounds. This chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C8H9NaO2S |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
sodium;(1S)-1-phenylethanesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-7(11(9)10)8-5-3-2-4-6-8;/h2-7H,1H3,(H,9,10);/q;+1/p-1/t7-;/m0./s1 |
InChI Key |
RPQSTONAXPRRDM-FJXQXJEOSA-M |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)S(=O)[O-].[Na+] |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


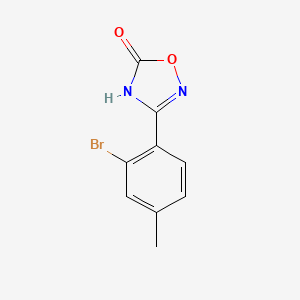
![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
![2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
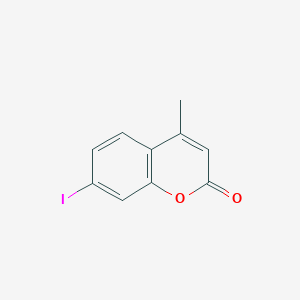
![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
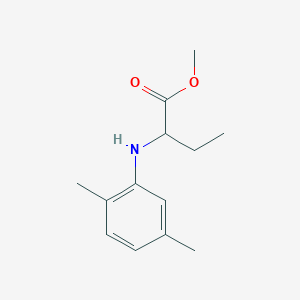
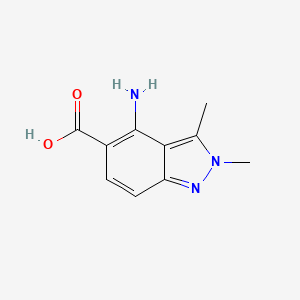
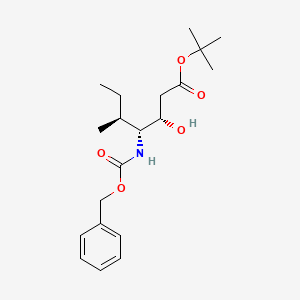
![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)
